2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide
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Overview
Description
2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. It features an amino group attached to an acetamide moiety, with a substituted phenyl ring containing a chlorine and a methyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide typically involves the reaction of 5-chloro-2-methyl-aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide: Similar structure but with the chlorine atom in a different position.
2-Amino-n-(5-bromo-2-methyl-phenyl)-acetamide: Similar structure but with a bromine atom instead of chlorine.
2-Amino-n-(5-chloro-2-ethyl-phenyl)-acetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Amino-n-(5-chloro-2-methyl-phenyl)-acetamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-2-3-7(10)4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
OKGPKROCGDGCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN |
Origin of Product |
United States |
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